Bongardol
Overview
Description
Bongardol is a compound that can be found in the herbs of Bongardia chrysogonum . It is also known as Octacosanoic acid 2- (4-hydroxyphenyl)ethyl ester .
Synthesis Analysis
Bongardol can be synthesized from Bongardia chrysogonum bark extract using various methods such as column chromatography, HPLC, and NMR spectroscopy. The extracted Bongardol is then purified and characterized using analytical methods such as UV-vis spectroscopy, infrared spectroscopy, and mass spectrometry.Molecular Structure Analysis
The molecular formula of Bongardol is C36H64O3. The InChI Key is NWKOPJFXYGLJSQ-UHFFFAOYSA-N. The SMILES representation is CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)O.Physical And Chemical Properties Analysis
Bongardol is a yellow solid with a melting point of around 150-155°C. It is soluble in common organic solvents such as ethanol, methanol, and chloroform, but insoluble in water.Scientific Research Applications
Bongardol can be synthesized from Bongardia chrysogonum bark extract using various methods such as column chromatography, HPLC, and NMR spectroscopy. The extracted Bongardol is then purified and characterized using analytical methods such as UV-vis spectroscopy, infrared spectroscopy, and mass spectrometry.
Bongardol has potential applications in various fields of scientific research, including pharmacology, medicine, environmental sciences, and food science. It can be used as a natural antioxidant and preservative in food products, as well as a therapeutic agent for various diseases, such as cancer and Alzheimer’s disease.
Bongardol, a naturally occurring polyphenol, has potential applications in various fields of scientific research. Here are some potential applications:
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Pharmacology : Bongardol can be used as a therapeutic agent for various diseases, such as cancer and Alzheimer’s disease. It can inhibit the growth of cancer cells and reduce the accumulation of amyloid-beta plaques, which are associated with Alzheimer’s disease.
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Medicine : Bongardol has anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various medical conditions, such as cardiovascular diseases, diabetes, and neurodegenerative diseases.
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Environmental Sciences : Bongardol can be used as a bioindicator for monitoring environmental pollution. Its presence in plant tissues can indicate the level of pollution in the environment.
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Food Science : Bongardol can be used as a natural antioxidant and preservative in food products. It can prevent the oxidation of fats and oils, thereby extending the shelf life of food products.
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Chemistry : Bongardol can be used as a starting material for the synthesis of various chemical compounds. It can also be used as a reagent in various chemical reactions.
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Material Science : Bongardol can be used in the development of new materials with improved properties. For example, it can be used in the synthesis of polymers with enhanced mechanical and thermal properties.
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Data Science in Drug Development : An innovative computational framework for data sharing and statistical analysis has been developed to advance data science in drug development . This framework uses the latest statistical machine learning technology to manage large volumes of anonymised data from numerous data sources and types . It aims to identify novel patterns with clinical relevance which cannot be detected by humans alone .
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Scientific Research Skills Development : Developing scientific thinking and research skills through the research thesis or dissertation is an important aspect of scientific research . This involves a variety of practical and systematic research skills, including finding ways to ask and address the questions; planning and conducting research effectively; literature searching and management; situating the work in a dialogue with other work in the field .
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Grants-in-Aid for Scientific Research : Grants-in-Aid for Scientific Research (KAKENHI) is a program that provides funding for scientific research . It supports researchers who are using these grants or who are planning to apply for these grants .
Safety And Hazards
properties
IUPAC Name |
2-(4-hydroxyphenyl)ethyl octacosanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-36(38)39-33-32-34-28-30-35(37)31-29-34/h28-31,37H,2-27,32-33H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKOPJFXYGLJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154062 | |
Record name | Bongardol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bongardol | |
CAS RN |
123690-76-6 | |
Record name | Bongardol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bongardol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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